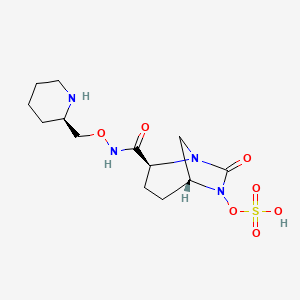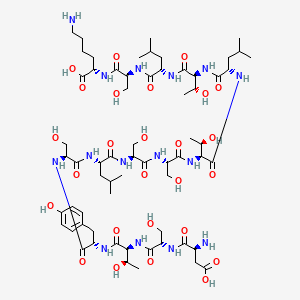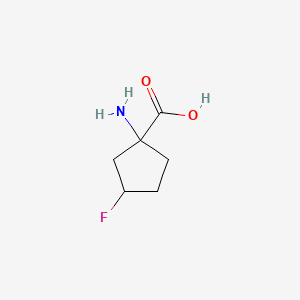
Antibacterial agent 38
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 38 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 38 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups to enhance its antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound is carried out in large reactors where the reaction conditions are meticulously monitored. The process includes purification steps such as crystallization and chromatography to obtain the final product with the desired specifications. The scalability of the synthesis process ensures that the compound can be produced in large quantities to meet market demands.
化学反应分析
Types of Reactions: Antibacterial agent 38 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often require specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
科学研究应用
Antibacterial agent 38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: It serves as a tool to investigate bacterial cell wall synthesis and the mechanisms of resistance.
Medicine: It is being explored as a potential treatment for bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of antibacterial agent 38 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death. The molecular pathways involved include the inhibition of transpeptidase and carboxypeptidase enzymes.
相似化合物的比较
Antibacterial agent 38 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Penicillin: Unlike this compound, penicillin targets a different set of enzymes and has a different core structure.
Cephalosporins: These compounds also inhibit cell wall synthesis but have a broader spectrum of activity.
Carbapenems: These are highly potent antibacterial agents with a similar mechanism of action but are structurally different from this compound.
The uniqueness of this compound lies in its ability to overcome resistance mechanisms that affect other antibacterial agents, making it a valuable addition to the arsenal against bacterial infections.
属性
分子式 |
C13H22N4O7S |
|---|---|
分子量 |
378.40 g/mol |
IUPAC 名称 |
[(2S,5R)-7-oxo-2-[[(2R)-piperidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H22N4O7S/c18-12(15-23-8-9-3-1-2-6-14-9)11-5-4-10-7-16(11)13(19)17(10)24-25(20,21)22/h9-11,14H,1-8H2,(H,15,18)(H,20,21,22)/t9-,10-,11+/m1/s1 |
InChI 键 |
DQAAOYQVZVPGLQ-MXWKQRLJSA-N |
手性 SMILES |
C1CCN[C@H](C1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |
规范 SMILES |
C1CCNC(C1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)


![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)


![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)

